molecular formula C19H16N4O B4945006 1H-Benzimidazole, 2-[(4-methoxy-1-naphthalenyl)azo]-1-methyl- CAS No. 140836-27-7

1H-Benzimidazole, 2-[(4-methoxy-1-naphthalenyl)azo]-1-methyl-

Cat. No.: B4945006
CAS No.: 140836-27-7
M. Wt: 316.4 g/mol
InChI Key: OIYNEEUOZLLFSV-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-[(4-methoxy-1-naphthalenyl)azo]-1-methyl-: is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The specific compound features a benzimidazole core with a 4-methoxy-1-naphthalenyl azo group and a methyl substitution, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-[(4-methoxy-1-naphthalenyl)azo]-1-methyl- typically involves the condensation of ortho-phenylenediamines with benzaldehydes under mild conditions. Sodium metabisulphite is often used as an oxidation agent in a mixture of solvents . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: Industrial production of benzimidazole derivatives, including 1H-Benzimidazole, 2-[(4-methoxy-1-naphthalenyl)azo]-1-methyl-, involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to ensure consistent quality and yield, with additional purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 2-[(4-methoxy-1-naphthalenyl)azo]-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced benzimidazole compounds.

Scientific Research Applications

1H-Benzimidazole, 2-[(4-methoxy-1-naphthalenyl)azo]-1-methyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[(4-methoxy-1-naphthalenyl)azo]-1-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzimidazole derivatives are known to inhibit the activity of certain enzymes involved in cell division, making them potential anticancer agents . The specific molecular targets and pathways involved depend on the particular biological activity being studied.

Comparison with Similar Compounds

    2-Phenylbenzimidazole: Another benzimidazole derivative with similar biological activities.

    4-Methoxyphenylbenzimidazole: A compound with a similar structure but different functional groups.

    Naphthalenylbenzimidazole: A benzimidazole derivative with a naphthalenyl group, similar to the compound .

Uniqueness: 1H-Benzimidazole, 2-[(4-methoxy-1-naphthalenyl)azo]-1-methyl- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the 4-methoxy-1-naphthalenyl azo group and the methyl substitution on the benzimidazole core may enhance its biological activity and selectivity compared to other similar compounds .

Properties

IUPAC Name

(4-methoxynaphthalen-1-yl)-(1-methylbenzimidazol-2-yl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c1-23-17-10-6-5-9-16(17)20-19(23)22-21-15-11-12-18(24-2)14-8-4-3-7-13(14)15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYNEEUOZLLFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N=NC3=CC=C(C4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385980
Record name 1H-Benzimidazole, 2-[(4-methoxy-1-naphthalenyl)azo]-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140836-27-7
Record name 1H-Benzimidazole, 2-[(4-methoxy-1-naphthalenyl)azo]-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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